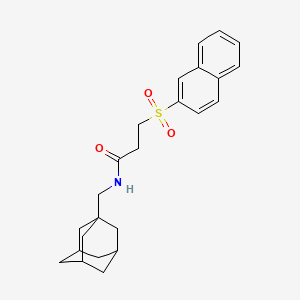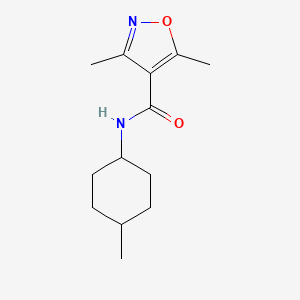![molecular formula C16H12BrN3OS B4751750 2-{[2-(5-bromo-2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thio}nicotinonitrile](/img/structure/B4751750.png)
2-{[2-(5-bromo-2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thio}nicotinonitrile
Vue d'ensemble
Description
2-{[2-(5-bromo-2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thio}nicotinonitrile, also known as BRD7929, is a small molecule inhibitor that has been used in various scientific research applications. It is synthesized using a specific method and has been found to have a mechanism of action that affects certain biochemical and physiological processes.
Mécanisme D'action
The mechanism of action of 2-{[2-(5-bromo-2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thio}nicotinonitrile involves the inhibition of specific proteins, including bromodomain-containing protein 4 (BRD4) and histone deacetylases (HDACs). BRD4 is a transcriptional regulator that plays a key role in cancer cell proliferation and survival, while HDACs are enzymes that regulate gene expression and have been implicated in various diseases, including cancer and neurodegenerative diseases.
Biochemical and Physiological Effects:
2-{[2-(5-bromo-2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thio}nicotinonitrile has been found to have various biochemical and physiological effects, including the inhibition of cancer cell proliferation, the modulation of cellular pathways involved in neurodegenerative diseases, and the regulation of gene expression. It has also been shown to have anti-inflammatory effects and to modulate the immune response.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-{[2-(5-bromo-2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thio}nicotinonitrile in lab experiments is its specificity for certain proteins, which allows for targeted inhibition and modulation of cellular pathways. However, one of the limitations of using 2-{[2-(5-bromo-2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thio}nicotinonitrile is its potential toxicity and off-target effects, which need to be carefully evaluated and monitored.
Orientations Futures
There are several future directions for the use of 2-{[2-(5-bromo-2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thio}nicotinonitrile in scientific research, including the development of new drugs based on its structure and mechanism of action, the identification of new targets for inhibition, and the evaluation of its potential as a therapeutic agent in various diseases. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 2-{[2-(5-bromo-2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thio}nicotinonitrile and its potential limitations and toxicity.
Applications De Recherche Scientifique
2-{[2-(5-bromo-2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thio}nicotinonitrile has been used in various scientific research applications, including cancer research, neurodegenerative disease research, and drug discovery. In cancer research, 2-{[2-(5-bromo-2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thio}nicotinonitrile has been found to inhibit the growth of certain cancer cells by targeting specific proteins. In neurodegenerative disease research, 2-{[2-(5-bromo-2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thio}nicotinonitrile has been shown to have neuroprotective effects by modulating certain cellular pathways. In drug discovery, 2-{[2-(5-bromo-2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thio}nicotinonitrile has been used as a lead compound to develop new drugs with improved efficacy and safety profiles.
Propriétés
IUPAC Name |
2-[2-(5-bromo-2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanylpyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrN3OS/c17-13-3-4-14-11(8-13)5-7-20(14)15(21)10-22-16-12(9-18)2-1-6-19-16/h1-4,6,8H,5,7,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYTMZFKBLHVJFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C1C=C(C=C2)Br)C(=O)CSC3=C(C=CC=N3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[2-(5-bromo-2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}pyridine-3-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{2-phenyl-1-[(propylamino)carbonyl]vinyl}benzamide](/img/structure/B4751669.png)

![ethyl 2-[({4-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-1-piperazinyl}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4751682.png)
![4-{[6-methoxy-2-(phenylthio)-3-quinolinyl]methylene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B4751685.png)
![methyl 2-{[(8-ethoxy-2-imino-2H-chromen-3-yl)carbonyl]amino}-5-isopropyl-3-thiophenecarboxylate](/img/structure/B4751690.png)
![N-(2,3-dichlorophenyl)-2-[(4,5-diisopropyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4751693.png)
![N-(2-{5-[(2-amino-2-oxoethyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}ethyl)-2-fluorobenzamide](/img/structure/B4751699.png)

![3-[2-(1-cyclohexen-1-yl)ethyl]-N-(2-methoxyethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydro-7-quinazolinecarboxamide](/img/structure/B4751717.png)
![4-({4-[(cyclopropylcarbonyl)amino]benzoyl}amino)-3-methylbenzoic acid](/img/structure/B4751718.png)

![1-butyl-5-oxo-N-[4-(1-piperidinylcarbonyl)phenyl]-3-pyrrolidinecarboxamide](/img/structure/B4751733.png)
![methyl 4-{[4-(hydroxymethyl)-4-(4-methoxybenzyl)-1-piperidinyl]methyl}benzoate](/img/structure/B4751743.png)
![N-allyl-1-[(3-methylbenzyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4751747.png)